SCH-1473759, also known as Atopaxar or E5555, is an orally active, small-molecule antagonist of the Protease-Activated Receptor-1 (PAR-1). As the primary thrombin receptor on human platelets, PAR-1 is a key mediator of thrombin-induced platelet activation and aggregation, central processes in atherothrombosis. SCH-1473759 functions as a selective and reversible inhibitor that specifically targets the PAR-1 signaling pathway, making it a distinct tool for investigating thrombotic mechanisms compared to broader antiplatelet agents.
Substituting SCH-1473759 with common antiplatelet agents like clopidogrel (a P2Y12 antagonist) or aspirin is inappropriate for studies focused on the thrombin pathway, as these alternatives target different activation mechanisms (ADP and thromboxane A2, respectively). Furthermore, while Vorapaxar is also a PAR-1 antagonist, its functionally irreversible binding and exceptionally long half-life (~8 days) make it fundamentally different from the reversible action and shorter half-life (~23 hours) of SCH-1473759. This distinction is critical for experimental designs requiring compound washout, assessment of platelet function recovery, or modeling of reversible therapeutic interventions.
In vitro studies using plasma from healthy volunteers and patients with coronary artery disease demonstrated that SCH-1473759 (Atopaxar) provides highly selective inhibition of the PAR-1 pathway. While it achieved near-total inhibition of aggregation induced by the PAR-1 agonist TRAP, it only caused a 10–15% inhibition of aggregation induced by ADP or collagen. This confirms its activity is focused on the thrombin receptor pathway, unlike broad-spectrum or multi-pathway inhibitors.
| Evidence Dimension | Inhibition of Platelet Aggregation |
| Target Compound Data | 10-15% inhibition (vs. ADP- or collagen-induced aggregation) |
| Comparator Or Baseline | Near-total inhibition (vs. TRAP-induced aggregation) |
| Quantified Difference | Maintains >85% of platelet response to ADP/collagen while fully blocking PAR-1 |
| Conditions | In vitro human plasma from healthy volunteers and CAD patients. |
This selectivity allows researchers to specifically investigate the role of PAR-1 in thrombosis models without confounding effects from inhibiting other critical platelet activation pathways.
In Phase II clinical studies (J-LANCELOT), SCH-1473759 demonstrated potent, dose-dependent inhibition of its target. At trough dosing levels, daily maintenance doses of 100 mg and 200 mg achieved over 90% mean inhibition of platelet aggregation induced by a PAR-1 activating peptide (TRAP). A 50 mg dose resulted in 20-60% inhibition, establishing a clear dose-response relationship for in vivo experimental design.
| Evidence Dimension | Mean Inhibition of TRAP-Induced Platelet Aggregation (at trough levels) |
| Target Compound Data | >90% inhibition with 100 mg or 200 mg daily doses |
| Comparator Or Baseline | Placebo (no inhibition) |
| Quantified Difference | Achieves near-maximal inhibition of the PAR-1 pathway at clinically tested doses. |
| Conditions | Phase II study in patients with acute coronary syndrome or high-risk coronary artery disease. |
This provides researchers with validated dosing guidance to achieve specific levels of PAR-1 target engagement in preclinical models, ensuring robust and reproducible experimental outcomes.
SCH-1473759 exhibits a pharmacokinetic profile suitable for studies of reversible PAR-1 antagonism, with a half-life of approximately 23 hours. Following cessation of administration, its inhibitory effects on platelets completely disappeared after two weeks. This contrasts sharply with the alternative PAR-1 antagonist Vorapaxar, which has a significantly longer half-life (e.g., ~8 days) and is considered functionally irreversible. The defined reversibility of SCH-1473759 makes it a unique tool for specific experimental designs.
| Evidence Dimension | Pharmacokinetic Half-Life & Reversibility |
| Target Compound Data | ~23 hours; effects fully reversible |
| Comparator Or Baseline | Vorapaxar: ~190-250 hours (functionally irreversible) |
| Quantified Difference | An order of magnitude shorter half-life, enabling studies of functional recovery. |
| Conditions | Human pharmacokinetic data from clinical trials. |
For studies requiring a compound washout period, crossover designs, or assessment of platelet function recovery post-treatment, SCH-1473759 is the appropriate choice over functionally irreversible inhibitors like Vorapaxar.
For researchers needing to dissect the specific contribution of the thrombin-PAR-1 axis to thrombosis, SCH-1473759 is the indicated tool. Its high selectivity ensures that observed effects are attributable to PAR-1 inhibition, without the confounding influence of blocking ADP or collagen-mediated platelet activation pathways.
The compound's ~23-hour half-life and demonstrated reversibility make it the superior choice for experimental designs where restoration of normal platelet function is required post-treatment, such as in crossover studies or models assessing bleeding risk after cessation of therapy.
Given its well-documented potency (>90% inhibition of PAR-1) and reversible pharmacokinetics, SCH-1473759 serves as an ideal positive control and benchmark compound for the discovery and characterization of novel, reversible PAR-1 inhibitors.